Germaben II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

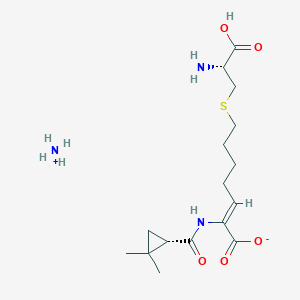

Germaben II is a clear, viscous liquid that serves as a complete antimicrobial preservative system with broad-spectrum activity . It is primarily used in personal care products, including soaps, lotions, shampoos, and other body care products . It contains propylene glycol, propylparaben, methylparaben, and diazolidinyl urea .

Synthesis Analysis

This compound is a solubilized combination of diazolidinyl urea, methylparaben, and propylparaben . It is effective against both Gram-positive and Gram-negative bacteria, as well as yeast and mold .Physical and Chemical Properties Analysis

This compound is a clear, viscous liquid that is readily soluble at a level of 1.0% in both aqueous solutions and oil/water emulsions . It is effective over a broad pH range .Aplicaciones Científicas De Investigación

Conservación Cosmética

Germaben II se utiliza ampliamente en la industria cosmética como conservante por su eficacia contra una amplia gama de bacterias, levaduras y mohos. Es particularmente eficaz en productos con un rango de pH de 3,0 a 7,5, lo que lo hace adecuado para una variedad de formulaciones {svg_1}.

Productos de Cuidado Personal

En el cuidado personal, this compound garantiza la seguridad microbiana de productos como champús, acondicionadores y lociones. Su combinación solubilizada de parabenos permite una fácil incorporación en productos líquidos, mejorando su vida útil y seguridad {svg_2}.

Toallitas Húmedas

El conservante también se recomienda para su uso en toallitas húmedas. Su eficacia para prevenir el crecimiento microbiano garantiza la usabilidad a largo plazo de las toallitas húmedas, que son propensas a la contaminación debido a su naturaleza húmeda {svg_3}.

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Germaben II’s antimicrobial properties stem from its constituent compounds. Methylparaben and propylparaben are parabens, a type of preservative that can inhibit the growth of bacteria and fungi . Diazolidinyl urea is a formaldehyde releaser, which means it slowly releases formaldehyde, a potent disinfectant and preservative . Propylene glycol acts as a solvent, helping to dissolve the other ingredients and improve the product’s overall effectiveness .

Cellular Effects

The antimicrobial action of this compound can affect various types of cells, particularly microbial cells. The parabens in this compound can disrupt the functioning of bacterial cells by inhibiting bacterial enzymes and disrupting cell membranes . Diazolidinyl urea, by releasing formaldehyde, can denature proteins and nucleic acids in microbial cells, leading to cell death .

Molecular Mechanism

The molecular mechanisms of this compound’s antimicrobial action involve interactions with key biomolecules in microbial cells. The parabens can inhibit bacterial enzymes, disrupting essential cellular processes . Diazolidinyl urea releases formaldehyde, which can react with amino groups in proteins and nucleic acids, disrupting their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stable antimicrobial activity over time. It is a ready-to-use preservative system that minimizes the problems associated with incorporating solid parabens .

Transport and Distribution

This compound, when applied topically in cosmetic products, can be absorbed through the skin. Its constituent compounds can then be distributed throughout the body via the bloodstream .

Subcellular Localization

As a preservative, this compound primarily acts on the exterior of cells, where it can interact with cell membranes and extracellular proteins. Some of its constituent compounds may be able to penetrate cells and exert effects within .

Propiedades

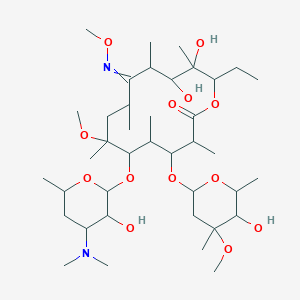

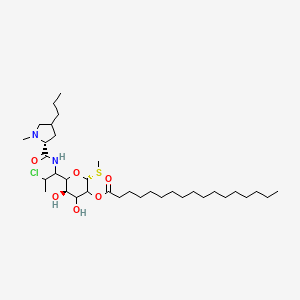

| { "Design of the Synthesis Pathway": "Germaben II can be synthesized by esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid and subsequent reaction with diazolidinyl urea and imidazolidinyl urea.", "Starting Materials": [ "p-hydroxybenzoic acid", "methanol", "ethanol", "propanol", "sulfuric acid", "diazolidinyl urea", "imidazolidinyl urea" ], "Reaction": [ "Esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid to form corresponding esters.", "Reaction of the esters with diazolidinyl urea and imidazolidinyl urea to form Germaben II." ] } | |

Número CAS |

84517-95-3 |

Fórmula molecular |

C29H42O15N4 |

Peso molecular |

686.68 |

Apariencia |

Clear, viscous liquid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Q1: What is Germaben II primarily used for in the context of the provided research?

A1: this compound is primarily used as a preservative in the provided research articles. It is added to agarose gel preparations used for analyzing the surface pH and conductivity of acrylic emulsion paint films [] and also incorporated into mangosteen crude extract-based anti-acne gel formulations [, ].

Q2: How does this compound contribute to the longevity of the agarose gel preparation in the context of acrylic paint analysis?

A2: While the exact mechanism isn't detailed in the research, this compound acts as a broad-spectrum antimicrobial preservative, preventing microbial contamination that could degrade the agarose gel and affect the accuracy of pH and conductivity measurements [].

Q3: Does the addition of this compound impact the effectiveness of mangosteen extract in the anti-acne gel formulations?

A3: The research focuses on the overall formulation and acceptance of the anti-acne gel containing both mangosteen extract and this compound. While it indicates good efficacy against acne-inducing bacteria, it doesn't isolate the impact of this compound on the mangosteen extract's activity [, ]. Further research would be needed to determine any potential interactions.

Q4: Are there alternative preservatives to this compound in similar applications?

A4: While not explicitly discussed in the provided research, other preservatives exist for both cosmetic and laboratory settings. The choice of preservative often depends on factors like the desired shelf life, compatibility with other ingredients, and potential for interactions. For example, [] explores the use of formaldehyde-substituted hydantoin derivatives as potential alternatives to this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.